Dammarenolic acid

Description

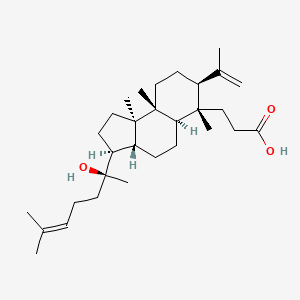

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25+,27-,28+,29+,30-/m0/s1 |

InChI Key |

SITSHJMXTJRDSK-HPNZNPLMSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C |

Synonyms |

dammarenolic acid |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Dammarenolic Acid from Aglaia sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenolic acid, a naturally occurring secodammarane triterpenoid isolated from plants of the Aglaia genus, has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes its key biological activities with relevant quantitative data, and explores its molecular mechanisms of action, including its role as an anti-retroviral agent and a cell cycle inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Aglaia, belonging to the Meliaceae family, is a rich source of diverse and structurally complex secondary metabolites, including a variety of triterpenoids.[1][2] Among these, this compound, a 3,4-secodammarane triterpenoid, has emerged as a compound of significant therapeutic potential.[3] Initially identified during screenings of purified compounds from Aglaia sp., this compound has demonstrated potent in vitro anti-retroviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[3] Furthermore, it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.[4] This guide provides an in-depth look at the scientific journey from the discovery of this compound in its natural source to its isolation and characterization.

Discovery and Sourcing

This compound is a constituent of various species within the Aglaia genus. One notable source is Aglaia stellatopilosa, a dioecious tree or shrub endemic to Central Borneo, Malaysia.[1] The stems of this plant have been a primary source for the isolation of this compound and other related secodammarane derivatives.[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Aglaia sp. involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a detailed methodology based on established procedures for isolating triterpenoids from Aglaia stellatopilosa.[1]

Plant Material Collection and Preparation

-

Collection: The stems of Aglaia stellatopilosa are collected from their natural habitat.[1]

-

Preparation: The collected plant material is air-dried and then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent: Methanol (MeOH) is used as the primary extraction solvent.[1]

-

Procedure:

-

The dried, ground plant material (e.g., 36.7 kg) is subjected to exhaustive extraction with methanol (e.g., 3 x 75-140 L) at room temperature for a period of 3 days for each extraction cycle.[1]

-

The methanolic extracts are filtered and combined.

-

The combined extract is concentrated under reduced pressure to yield a crude syrup (e.g., 2.13 kg).[1]

-

Solvent Partitioning

To separate compounds based on their polarity, the crude methanol extract is subjected to solvent-solvent partitioning.

-

Procedure:

-

An aliquot of the crude MeOH extract (e.g., 100 g) is sequentially partitioned with hexanes and ethyl acetate (EtOAc).[1]

-

The extract is repeatedly washed with each solvent (e.g., 6 x 600 mL) to ensure thorough separation.[1]

-

The resulting fractions (hexanes, EtOAc, and aqueous) are concentrated under reduced pressure. The EtOAc fraction is often enriched with triterpenoids.

-

Chromatographic Purification

The EtOAc-soluble extract is further purified using column chromatography techniques.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

An aliquot of the dried EtOAc fraction (e.g., 50 g) is loaded onto a silica gel column.[1]

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with the addition of acetone and then methanol.[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Further Purification (if necessary):

-

Fractions containing this compound may require further purification using techniques such as Sephadex LH-20 column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

-

Characterization of this compound

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts in the 13C-NMR spectrum are particularly informative for identifying dammarane-type triterpenoids, with characteristic signals in the ranges of δ 8.0–60.0 ppm (methyl, methylene, methine, and quaternary carbons), δ 60.0–90.0 ppm (oxygenated carbons), δ 109.0–160.0 ppm (olefinic carbons), and δ 170.0–220.0 ppm (carbonyl carbons).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-retroviral and cytotoxic properties being the most prominent.

| Biological Activity | Target | IC50 / EC50 | Reference |

| Anti-retroviral | HIV-1 | 0.48 µg/mL | [3] |

| Cytotoxicity | - | > 10.69 µg/mL | [3] |

Table 1: Summary of Quantitative Biological Activity Data for this compound

Molecular Mechanism of Action

Anti-Retroviral Activity: Inhibition of HIV-1 Reverse Transcriptase

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket located approximately 10 Å from the active site of the reverse transcriptase enzyme.[5][6] This binding induces a conformational change in the enzyme that inhibits the chemical step of DNA polymerization, thereby preventing the conversion of the viral RNA genome into DNA.[6][7]

Cytotoxic Activity: Induction of Cell Cycle Arrest

This compound has been shown to arrest the cell cycle in HeLa cells at the S and G2/M phases.[3] While the precise signaling pathway for this compound has not been fully elucidated, other structurally related triterpenoids, such as Oleanolic acid and Maslinic acid, are known to induce cell cycle arrest and apoptosis through various signaling cascades. A plausible, though not yet confirmed, mechanism for this compound could involve the modulation of key cell cycle regulatory proteins. This may occur through pathways such as the p38 MAPK signaling pathway, which can be activated by cellular stress and lead to the activation of downstream effectors that halt cell cycle progression and induce apoptosis.[8]

Conclusion and Future Directions

This compound, isolated from Aglaia sp., represents a promising natural product with significant therapeutic potential. Its potent anti-HIV-1 activity, coupled with its cytotoxic effects on cancer cells, makes it a compelling candidate for further preclinical and clinical investigation. The detailed isolation and characterization protocols provided in this guide offer a solid foundation for researchers to obtain and study this compound. Future research should focus on elucidating the specific molecular interactions of this compound with its targets, such as the HIV-1 reverse transcriptase and the key regulators of the cell cycle. A deeper understanding of its mechanism of action will be crucial for the rational design of more potent and selective analogs for drug development. Furthermore, exploring other species of the Aglaia genus may lead to the discovery of novel and structurally related compounds with enhanced therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. HIV-1 Reverse Transcriptase Structure with RNase H Inhibitor Dihydroxy Benzoyl Naphthyl Hydrazone Bound at a Novel Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct mechanisms of cell cycle arrest control the decision between differentiation and senescence in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maslinic acid induced apoptosis in bladder cancer cells through activating p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dammarenolic Acid as a Secodammarane Triterpenoid: A Technical Guide for Researchers

An In-depth Exploration of the Chemistry, Biosynthesis, and Therapeutic Potential of a Promising Natural Compound

Introduction

Dammarenolic acid, a prominent member of the secodammarane class of triterpenoids, has emerged as a molecule of significant interest within the scientific and drug development communities. Characterized by its distinctive open A-ring, this natural product, primarily isolated from dammar resin and plants of the Aglaia genus, exhibits a compelling array of biological activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic origins, and demonstrated therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, and antiviral properties. Experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid belonging to the dammarane family. Its defining feature is the cleavage of the C3-C4 bond in the A-ring, classifying it as a 3,4-secodammarane triterpenoid. This structural modification results in a carboxylic acid group at one end of the cleaved ring. The complete chemical structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Structural Features:

-

Secodammarane Skeleton: An open A-ring is the hallmark of this triterpenoid subclass.

-

Carboxylic Acid Moiety: The presence of a carboxylic acid group imparts acidic properties to the molecule.

-

Isoprenoid Side Chain: A characteristic isoprenoid side chain is attached to the D-ring.

The molecular formula of this compound is C₃₀H₅₀O₃, and its molecular weight is approximately 458.7 g/mol .

Structural Elucidation Methodologies

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques.

Experimental Protocol: Structural Elucidation of this compound

-

Isolation and Purification: this compound is typically isolated from its natural sources, such as dammar resin or plant extracts (e.g., Aglaia sp.), using chromatographic techniques. A common protocol involves initial extraction with a non-polar solvent like n-hexane, followed by further separation using column chromatography over silica gel with a gradient elution system (e.g., hexane-ethyl acetate). Final purification can be achieved through recrystallization.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural components of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and chemical environment of protons in the molecule, revealing details about the stereochemistry and connectivity of the carbon skeleton.

-

¹³C-NMR: Determines the number and types of carbon atoms present, including methyl, methylene, methine, and quaternary carbons. The chemical shifts are indicative of the carbon skeleton and the presence of functional groups.[2]

-

2D-NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.[3]

-

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for triterpenoids, originating from the cyclization of 2,3-oxidosqualene. The formation of the characteristic secodammarane skeleton is a key enzymatic step.

The initial steps of the pathway leading to the dammarane skeleton are well-established. The enzyme dammarenediol-II synthase catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane-type cation, which is then converted to dammarenediol-II.[4][5] The subsequent conversion of dammarenediol-II to the 3,4-secodammarane structure of this compound is believed to involve oxidative cleavage of the A-ring. While the precise enzymes responsible for this transformation are still under investigation, it is hypothesized to be a multi-step process involving cytochrome P450 monooxygenases.

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

This compound has demonstrated a wide range of biological activities in preclinical studies, highlighting its potential for development as a therapeutic agent.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis and autophagy.

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HeLa | Cervical Cancer | >10.69 | [6] |

| Various | Panel of Human Cancer Cell Lines | Varies | [7][8] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[10][11]

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the concentration of this compound.

References

- 1. inotiv.com [inotiv.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. researchgate.net [researchgate.net]

- 8. cell lines ic50: Topics by Science.gov [science.gov]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

Chemical structure and properties of Dammarenolic acid

An In-depth Technical Guide on the Core Chemical Structure and Properties of Dammarenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetracyclic triterpenoid belonging to the 3,4-seco-dammarane class. It is a naturally occurring compound predominantly isolated from dammar resin, which is obtained from trees of the Dipterocarpaceae and Meliaceae families, such as Aglaia sp. and Dipterocarpus alatus. As a bioactive secondary metabolite, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. These activities include potent antiviral, anticancer, and antidiabetic properties, making it a promising lead compound for drug discovery and development. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, biological activities, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is characterized by a seco-A-ring, which means the A-ring of the typical dammarane skeleton is cleaved. Its structure features a carboxylic acid group, a tertiary hydroxyl group, and two carbon-carbon double bonds.

IUPAC Name: 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[1].

The key physicochemical properties of this compound are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₀O₃ | [1] |

| Molecular Weight | 458.7 g/mol | [1] |

| Exact Mass | 458.37599545 Da | [1] |

| Canonical SMILES | CC(=CCC--INVALID-LINK--([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC--INVALID-LINK--C(=C)C)C)C)O)C | [1] |

| InChI Key | SITSHJMXTJRDSK-HPNZNPLMSA-N | [1] |

| XLogP3 | 8.6 | [1] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 8 | |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| Mass Spectrometry (MS) | EI-MS (70 eV) m/z: 454, 385, 109 (100%)[2] APCI-MS m/z: 441 (100%), 205, 191[2] |

| Infrared (IR) Spectroscopy | Expected Characteristic Absorptions: • ~3400 cm⁻¹ (broad): O-H stretch (hydroxyl) • ~3300-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid) • ~2925 & 2860 cm⁻¹: C-H stretch (aliphatic) • ~1710 cm⁻¹: C=O stretch (carboxylic acid)[3] • ~1645 cm⁻¹: C=C stretch (alkene) • ~1457 & 1380 cm⁻¹: C-H bend (methyl/methylene)[3] |

| ¹H-NMR Spectroscopy | Expected Chemical Shifts (ppm): • ~5.1: Olefinic proton (-CH=C(CH₃)₂) • ~4.7: Olefinic protons (=CH₂) • ~2.3: Methylene protons adjacent to carboxyl (-CH₂-COOH) • ~1.7: Methyl protons on double bond (=C-CH₃) • ~0.8-1.2: Methyl protons (singlets) |

| ¹³C-NMR Spectroscopy | Expected Chemical Shifts (ppm): • ~180: Carbonyl carbon (-COOH) • ~140-150: Quaternary olefinic carbons (>C=) • ~110-125: Olefinic carbons (-CH=, =CH₂) • ~70-75: Carbon bearing hydroxyl (-C-OH) • ~15-60: Aliphatic carbons (CH, CH₂, CH₃, C) |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest in pharmacology and drug development.

Table 3: Summary of Reported Biological Activities of this compound

| Activity | Target/Model | Key Quantitative Data | Source |

|---|---|---|---|

| Antiviral | HIV-1 | IC₅₀ = 0.48 µg/mL | [4] |

| Simian Immunodeficiency Virus (SIV) | Potent Inhibition | [4] | |

| Murine Leukemic Virus (MuLV) | Potent Inhibition | [4] | |

| Herpes Simplex Virus (HSV-1, HSV-2) | Significant reduction in viral cytopathic effect at 1-10 µg/mL | ||

| Anticancer | HeLa (Cervical Cancer) Cells | Induces cell cycle arrest | [4] |

| Various Human Cancer Cell Lines | Cytotoxic effects observed |

| Antidiabetic | α-glucosidase | IC₅₀ = 4.0 µM | |

Mechanism of Action: Cell Cycle Arrest

One of the key anticancer mechanisms of this compound is its ability to interfere with the cell cycle. Studies have shown that it arrests HeLa cervical cancer cells in the S and G2/M phases of the cell cycle[4]. The cell cycle is a tightly regulated process controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). Progression through the S phase (DNA synthesis) and G2/M phase (mitosis) is driven by specific cyclin-CDK pairs, such as Cyclin A-CDK2 and Cyclin B-CDK1. By inhibiting the processes governed by these complexes, this compound prevents cancer cells from proliferating.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Dammar Resin

This protocol provides a representative method for the isolation and purification of this compound from its natural source, such as commercial dammar resin.

1. Materials and Reagents:

-

Commercial Dammar Resin

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc)

-

Silica gel (60-120 mesh) for column chromatography

-

Pre-coated silica gel 60 F₂₅₄ plates for Thin Layer Chromatography (TLC)

-

Ceric sulfate or Liebermann-Burchard reagent for visualization

-

Rotary evaporator

-

Glass column for chromatography

2. Extraction Procedure:

-

Grind the raw dammar resin (e.g., 100 g) into a fine powder.

-

Suspend the powdered resin in Dichloromethane (DCM) (e.g., 500 mL) and stir at room temperature for 24 hours to dissolve the soluble components.

-

Filter the solution to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

3. Chromatographic Separation:

-

Prepare a silica gel slurry in n-Hexane and pack it into a glass column.

-

Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a solvent gradient system, starting with 100% n-Hexane and gradually increasing the polarity by adding Ethyl Acetate (EtOAc). For example:

-

n-Hexane (100%)

-

n-Hexane:EtOAc (98:2, 95:5, 90:10, 80:20, 50:50 v/v)

-

EtOAc (100%)

-

EtOAc:MeOH (95:5 v/v)

-

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable mobile phase (e.g., n-Hexane:EtOAc 8:2).

-

Visualize the spots under UV light and/or by staining with ceric sulfate or Liebermann-Burchard reagent.

-

Combine fractions that show a similar TLC profile and contain the target compound.

4. Purification and Characterization:

-

Subject the combined fractions containing this compound to further purification, if necessary, using preparative TLC or crystallization.

-

Concentrate the purified fraction to yield this compound as a solid or semi-solid.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods (MS, NMR, IR) as detailed in Section 3.0.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for screening compounds like this compound against an adherent cancer cell line (e.g., HeLa).

1. Materials and Reagents:

-

Target cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

2. Experimental Workflow:

3. Detailed Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for blanks (medium only).

-

Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

References

The Biosynthesis of Dammarenolic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Cascade Leading to a Promising Bioactive Triterpenoid

Dammarenolic acid, a seco-dammarane triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Understanding its biosynthesis in plants is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic players, their mechanisms, and the experimental protocols for their study.

The Upstream Isoprenoid Pathway: Laying the Foundation

The journey to this compound begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway, primarily operating in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, localized in the plastids.[1][2] While both pathways contribute to the overall isoprenoid pool, the MVA pathway is generally considered the primary source of precursors for cytosolic triterpenoid biosynthesis.[3]

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a key rate-limiting step in the pathway.[4] A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP, which can be isomerized to DMAPP by IPP isomerase.

Farnesyl pyrophosphate (FPP) synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to generate the C15 compound, FPP. The first committed step towards triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules by squalene synthase (SQS) to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).[4] This cyclic precursor is the branching point for the synthesis of a vast array of triterpenoids, including the dammarane scaffold of this compound.

Cyclization: Formation of the Dammarane Skeleton

The crucial cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane skeleton is catalyzed by a specific class of oxidosqualene cyclases (OSCs). In the case of dammarane-type triterpenoids, this key enzyme is dammarenediol-II synthase (DS) .[2][5][6] This enzyme directs the intricate cascade of ring closures to yield dammarenediol-II, the immediate precursor to a variety of dammarane triterpenoids, including this compound.[5][7]

The reaction mechanism involves a series of proton-initiated carbocationic rearrangements of the folded 2,3-oxidosqualene substrate within the enzyme's active site. The specific conformation adopted by the substrate and the precise orchestration of the cyclization and rearrangement steps by the enzyme's amino acid residues determine the final triterpene skeleton.

Oxidation and Ring Cleavage: The Role of Cytochrome P450s

Following the formation of dammarenediol-II, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the vast structural diversity observed in triterpenoids. In the context of dammarane-type saponins, enzymes from the CYP716 family have been shown to play a pivotal role.[8][9][10][11][12]

For instance, CYP716A47 has been identified as a dammarenediol 12-hydroxylase, which converts dammarenediol-II to protopanaxadiol, a closely related dammarane triterpenoid.[11][12][13][14] While the specific CYP450 responsible for the oxidative cleavage of the dammarane ring to form the characteristic seco-dammarane structure of this compound has not yet been definitively characterized, it is hypothesized to be a member of the CYP716 family or a related P450 enzyme. This ring-opening event is a critical step in the biosynthesis of this compound and represents an area of active research. The proposed biogenetic pathway suggests an oxidative cleavage of the C3-C4 bond of a dammarane precursor.[15][16][17]

Quantitative Data

| Enzyme | Substrate | Product | Km | Vmax | Source Organism | Reference |

| Dammarenediol-II Synthase (DS) | 2,3-Oxidosqualene | Dammarenediol-II | Not Reported | Not Reported | Panax ginseng | [5][7] |

| CYP716A47 | Dammarenediol-II | Protopanaxadiol | Not Reported | Not Reported | Panax ginseng | [11][12][13] |

Experimental Protocols

Heterologous Expression and Purification of Dammarenediol-II Synthase

This protocol is adapted from methodologies described for the heterologous expression of OSCs in Saccharomyces cerevisiae.[3]

5.1.1. Gene Cloning and Vector Construction:

-

Isolate total RNA from a plant source known to produce this compound (e.g., Aglaia sp.).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the dammarenediol-II synthase gene using PCR with gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

5.1.2. Yeast Transformation and Expression:

-

Transform the expression vector into a suitable yeast strain (e.g., INVSc1).

-

Grow the transformed yeast in a selective medium (e.g., SD-Ura) to the mid-log phase.

-

Induce gene expression by transferring the cells to a medium containing galactose.

-

Incubate for 48-72 hours at 30°C with shaking.

5.1.3. Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and store at -80°C.

Dammarenediol-II Synthase Enzyme Assay

5.2.1. Reaction Mixture:

-

Microsomal protein (100-500 µg)

-

2,3-Oxidosqualene (substrate, typically dissolved in a detergent like Triton X-100)

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Final volume: 500 µL

5.2.2. Procedure:

-

Pre-incubate the microsomal protein and buffer at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the substrate, 2,3-oxidosqualene.

-

Incubate the reaction for 1-2 hours at 30°C with gentle shaking.

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% w/v KOH in methanol).

-

Saponify the mixture by heating at 60-70°C for 1 hour.

-

Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the product (dammarenediol-II) by GC-MS or LC-MS.

CYP450 Enzyme Assay for Triterpenoid Oxidation

This protocol is a general guide for assaying CYP450 activity with triterpenoid substrates, based on methods for characterizing CYP716A enzymes.[18]

5.3.1. Reaction Mixture:

-

Microsomal fraction containing the expressed CYP450 and a cytochrome P450 reductase (CPR)

-

Dammarenediol-II (substrate)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

5.3.2. Procedure:

-

Combine the microsomal fraction, substrate, and reaction buffer.

-

Pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the NADPH generating system.

-

Incubate for 1-3 hours at the optimal temperature with shaking.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products by vortexing and centrifugation.

-

Collect the organic phase, evaporate to dryness, and redissolve in a suitable solvent for LC-MS analysis.

LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound in plant extracts.[19][20][21][22][23]

5.4.1. Sample Preparation:

-

Grind dried plant material to a fine powder.

-

Extract the powder with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

-

Filter the extract and evaporate the solvent.

-

Redissolve the residue in a known volume of the initial mobile phase for LC-MS analysis.

5.4.2. LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds like this compound.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined.

-

5.4.3. Quantification:

-

Prepare a calibration curve using authentic standards of this compound of known concentrations.

-

Spike the samples with a suitable internal standard to correct for matrix effects and variations in extraction and injection.

-

Analyze the samples and standards by LC-MS/MS.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

References

- 1. A graph layout algorithm for drawing metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dammarenediol II synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Molecular Cloning, Expression, Purification, and Functional Characterization of Dammarenediol Synthase from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng. | Semantic Scholar [semanticscholar.org]

- 13. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study [frontiersin.org]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

Dammarenolic Acid: A Technical Guide for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid, a secodammarane triterpenoid, has emerged as a promising natural compound in the field of antiviral research. Isolated from species such as Aglaia and in dammar resin, this molecule has demonstrated potent in vitro activity against a range of viruses, notably Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). This technical guide provides a comprehensive review of the existing literature on the antiviral properties of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development in this area.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been quantified in several studies. The following tables summarize the key findings for easy comparison.

| Virus | Assay | Cell Line | IC50 / Effective Concentration | Citation |

| HIV-1 | Inhibition of viral infection | - | 0.48 µg/mL | [1] |

| Simian Immunodeficiency Virus (SIV) | Vector-based antiviral screening | - | Potent inhibition | [1] |

| Murine Leukemic Virus (MLV) | Vector-based antiviral screening | - | Potent inhibition | [1] |

| Herpes Simplex Virus Type 1 (HSV-1) | Reduction of viral cytopathic effect | Vero | 1-10 µg/mL | [2] |

| Herpes Simplex Virus Type 2 (HSV-2) | Reduction of viral cytopathic effect | Vero | 1-10 µg/mL | [2] |

Table 1: Antiviral Activity of this compound

| Cell Line | Assay | CC50 (50% Cytotoxic Concentration) | Citation |

| HeLa | Inhibition of cell proliferation | > 10.69 µg/mL | [1] |

Table 2: Cytotoxicity of this compound

Experimental Protocols

Detailed experimental protocols from the cited literature on this compound are not exhaustively described. However, based on the methodologies referenced, the following are generalized protocols for the key assays used to determine its antiviral activity.

Anti-HIV-1 Activity Assay (General Protocol)

This protocol is based on the principles of single-round infectivity assays.

-

Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase and β-galactosidase reporter gene, are commonly used. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone vector and a vector expressing the desired HIV-1 envelope glycoprotein.

-

Infection and Treatment: TZM-bl cells are seeded in 96-well plates. The following day, the cells are infected with the pseudotyped virus in the presence of serial dilutions of this compound.

-

Quantification of Infection: After 48 hours of incubation, the level of viral infection is quantified by measuring luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Time-of-Addition Experiment (General Protocol)

This experiment aims to determine the stage of the viral life cycle inhibited by the compound.

-

Synchronized Infection: TZM-bl cells are infected with a high titer of HIV-1 for a short period (e.g., 2 hours) at 4°C to allow for viral binding but not entry. The cells are then washed to remove unbound virus, and the temperature is shifted to 37°C to initiate synchronized entry and subsequent replication steps.

-

Timed Compound Addition: this compound is added to the infected cell cultures at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

-

Quantification and Analysis: After a single round of replication (approximately 24-48 hours), the extent of viral replication is measured (e.g., by luciferase assay). The time at which the addition of the compound no longer inhibits viral replication indicates the point in the viral life cycle that is targeted. For this compound, the kinetics are similar to the NNRTI Nevirapine, suggesting it acts at the reverse transcription stage.[1]

Reverse Transcriptase (RT) Inhibition Assay (General Protocol)

This cell-free assay directly measures the inhibition of the HIV-1 reverse transcriptase enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide).

-

Enzyme and Inhibitor: Recombinant HIV-1 reverse transcriptase and various concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. For radioactive assays, this involves precipitating the DNA and measuring radioactivity using a scintillation counter. For non-radioactive assays, colorimetric or fluorescent detection methods are used.

-

Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the log of the this compound concentration.

Cytopathic Effect (CPE) Reduction Assay for HSV (General Protocol)

This assay is used to determine the ability of a compound to inhibit virus-induced cell death.

-

Cell Culture: Vero cells (a kidney epithelial cell line from an African green monkey) are seeded in 96-well plates and grown to confluence.

-

Infection and Treatment: The cell monolayers are infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI). Simultaneously, the cells are treated with various concentrations of this compound.

-

Observation of CPE: The cells are incubated for 48-72 hours and observed daily under a microscope for the appearance of viral cytopathic effects, which include cell rounding, detachment, and plaque formation.

-

Quantification of Cell Viability: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The effective concentration that reduces the viral cytopathic effect by 50% (EC50) is calculated. The provided literature indicates a significant reduction in CPE at concentrations of 1-10 µg/mL.[2]

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for this compound against HIV-1 and a general workflow for its antiviral evaluation.

Caption: Proposed mechanism of this compound against HIV-1.

Caption: General workflow for antiviral evaluation of this compound.

Discussion and Future Directions

The available data strongly suggest that this compound is a viable candidate for further investigation as an antiviral agent. Its potent anti-HIV-1 activity, with a favorable preliminary safety profile, is particularly noteworthy. The likely mechanism of action as a non-nucleoside reverse transcriptase inhibitor provides a solid foundation for mechanism-based drug design and optimization.[1] The observation that its methyl ester analogue is inactive highlights the critical role of the carboxylic acid moiety in its antiviral activity, offering a key insight for structure-activity relationship (SAR) studies.[1]

The anti-herpesvirus activity of this compound, while evident, requires more detailed quantitative analysis to establish precise IC50 or EC50 values. Furthermore, the specific molecular target within the HSV replication cycle remains to be elucidated.

A significant gap in the current literature is the lack of information regarding the impact of this compound on host cell signaling pathways, such as NF-κB and MAPK, during viral infection. These pathways are often manipulated by viruses to facilitate their replication and are also key regulators of the host immune response. Investigating the effects of this compound on these pathways could reveal additional antiviral mechanisms and potential immunomodulatory properties.

-

Quantitative SAR studies to optimize antiviral potency and drug-like properties.

-

Detailed mechanistic studies to pinpoint the molecular targets in HSV and to confirm the inhibition of HIV-1 reverse transcriptase through enzymatic assays.

-

Investigation of effects on host signaling pathways to understand the full spectrum of its antiviral and potential immunomodulatory activities.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of viral infection.

Disclaimer: This technical guide is a review of the currently available scientific literature. The experimental protocols provided are generalized and should be adapted and optimized based on specific laboratory conditions and research objectives. The discussion on signaling pathways is speculative and intended to guide future research, as no direct evidence was found in the reviewed literature.

References

A Technical Guide to the Preliminary Biological Activities of Dammarenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Dammarenolic acid, a 3,4-secodammarane triterpenoid isolated from sources such as Dammar resin from Shorea javanica and plants of the Aglaia species, is an emerging natural compound with a spectrum of promising biological activities.[1][2] As a member of the triterpenoid class of phytochemicals, which are known for their diverse pharmacological effects, this compound has been investigated for its antiviral, anticancer, and antidiabetic properties.[2][3][4][5] This technical guide provides an in-depth summary of the preliminary studies on its biological activity, presenting quantitative data, experimental protocols, and key mechanistic pathways to support further research and development.

Antiviral Activity

This compound has demonstrated significant potential as a broad-spectrum antiviral agent, particularly against retroviruses.[1] Studies have also identified its activity against Herpes simplex viruses.[6][7]

Quantitative Data on Antiviral Efficacy

The inhibitory concentrations and cytotoxicity of this compound have been quantified against several viruses, with notable potency against HIV-1.

| Virus | Assay System/Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| HIV-1 | Lentiviral Replication Cycle | 0.48 | >10.69 | >22.3 | [1] |

| Simian Immunodeficiency Virus (SIV) | Vector-based Antiviral Screen | Potent Inhibition (Qualitative) | Not Specified | Not Specified | [1] |

| Murine Leukemic Virus (MLV) | Vector-based Antiviral Screen | Potent Inhibition (Qualitative) | Not Specified | Not Specified | [1] |

| Herpes Simplex Virus (HSV) I & II | Viral Cytopathic Effect on Vero Cells | 1-10 (Significant Reduction) | Not Specified | Not Specified | [6][7] |

Experimental Protocol: HIV-1 Inhibition Assay

The anti-HIV-1 activity of this compound was determined using a cell-based assay designed to screen for inhibitors of the early steps in the lentiviral replication cycle.[1]

-

Cell Culture : HeLa cells are cultured under standard conditions.

-

Compound Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to final concentrations for the assay.

-

Infection and Treatment : Cultured HeLa cells are infected with HIV-1. Concurrently, the cells are treated with varying concentrations of this compound. A known non-nucleoside reverse transcriptase inhibitor (NNRTI) like Nevirapine is used as a positive control.[1]

-

Time-of-Addition Experiment : To determine the specific stage of inhibition, the compound is added at different time points relative to viral infection. The kinetic profile of this compound was found to be similar to that of Nevirapine, suggesting it acts at an early stage, likely targeting reverse transcriptase.[1]

-

Quantification of Inhibition (IC50) : After an incubation period, the level of viral replication is quantified (e.g., via reporter gene expression like luciferase or β-galactosidase). The IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

-

Cytotoxicity Assay (CC50) : To assess the compound's toxicity, uninfected cells are exposed to the same concentrations of this compound. Cell viability is measured using methods like the MTT assay. The CC50 is the concentration that reduces cell viability by 50%.[1]

-

Selectivity Index (SI) Calculation : The SI is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for its antiviral activity over host cell toxicity.

Visualization: Antiviral Screening Workflow

Caption: Workflow for in vitro antiviral activity and cytotoxicity assessment.

Anticancer and Antitumor-Promoting Activity

Preliminary studies indicate that this compound and its derivatives possess cytotoxic activity against various human cancer cell lines.[2] The compound has also been evaluated for its ability to inhibit tumor promotion.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects are most pronounced in leukemia and melanoma cell lines. Interestingly, modification of the carboxyl group, such as through esterification, appears to enhance cytotoxic potency.[2]

| Cancer Type | Cell Line | Compound | EC50 (µM) | Reference |

| Leukemia | HL60 | This compound | 13.5 | [2] |

| Leukemia | HL60 | This compound methyl ester | 10.8 | [2] |

| Melanoma | CRL1579 | This compound | No Activity | [2] |

| Melanoma | CRL1579 | This compound methyl ester | 38.2 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Screen (NCI-60 Model)

The antitumor activity of this compound can be evaluated using a broad panel of human tumor cell lines, such as the NCI-60 panel, a method developed by the National Cancer Institute.[2]

-

Cell Lines : A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, is used.

-

Compound Preparation : The test compound (this compound) is prepared in a stock solution and serially diluted to cover a range of concentrations.

-

Cell Plating and Treatment : Cells are plated in 96-well microtiter plates and, after a pre-incubation period, are exposed to the various concentrations of the test compound for a defined period (e.g., 48 hours).

-

Endpoint Measurement : After incubation, cell viability or proliferation is measured. A common method is the Sulforhodamine B (SRB) assay, which stains total cellular protein and provides an estimate of cell mass.

-

Data Analysis : The optical density readings are used to calculate the percentage of cell growth. Dose-response curves are generated for each cell line, from which key parameters like GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) are determined.

Visualization: Hypothesized Anti-inflammatory Mechanism

While specific signaling studies on this compound are limited, many anti-inflammatory triterpenoids exert their effects by inhibiting the NF-κB pathway.[3][8][9] This pathway is a plausible target for this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antidiabetic Activity: α-Glucosidase Inhibition

This compound and its derivatives have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[2][10] This activity suggests a potential role in managing postprandial hyperglycemia.

Quantitative Data on α-Glucosidase Inhibition

The methyl ester of this compound is a particularly potent inhibitor, showing activity thousands of times greater than the standard drug, acarbose.[2]

| Compound | IC50 (µM) | Relative Potency vs. Acarbose | Reference |

| This compound | 4.0 | ~450x more active | [2][10] |

| Methyl dammarenoloate | 0.037 | ~48,000x more active | [2][10] |

| Acarbose (Reference) | ~1800 | 1x | [2] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

-

Reagents : α-glucosidase enzyme (from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a buffer solution (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure : a. In a 96-well plate, a solution of the α-glucosidase enzyme is pre-incubated with various concentrations of this compound (or its derivatives) for a set time (e.g., 10 minutes) at a specific temperature (e.g., 37°C). b. The enzymatic reaction is initiated by adding the substrate, pNPG. c. The reaction proceeds for a defined period (e.g., 20 minutes). The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

-

Measurement : The reaction is stopped by adding a strong base (e.g., Na2CO3). The absorbance of the p-nitrophenol produced is measured spectrophotometrically at 405 nm.

-

Calculation : The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC50 value is then determined from the dose-response curve.

Visualization: Mechanism of α-Glucosidase Inhibition

Caption: this compound inhibits α-glucosidase, slowing carbohydrate digestion.

References

- 1. This compound, a secodammarane triterpenoid from Aglaia sp. shows potent anti-retroviral activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Antiviral Activity of Dammar Resin Triterpenoids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. In vitro antiviral activity of dammar resin triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Dammarenolic acid's potential as a lead compound in drug discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dammarenolic acid, a naturally occurring A-seco-dammarane triterpenoid, has emerged as a compelling starting point for the development of new therapeutic agents. Isolated from sources such as Dipterocarpus alatus and Aglaia sp., this compound and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-diabetic, antifungal, anti-retroviral, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its potential as a lead compound in drug discovery.

Biological Activities and Therapeutic Potential

This compound exhibits a diverse pharmacological profile, making it a versatile scaffold for targeting a range of diseases. The following sections summarize its key biological activities, supported by quantitative data from in vitro and in vivo studies.

α-Glucosidase Inhibitory Activity

This compound and its derivatives have shown significant potential in the management of type 2 diabetes through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion.

Table 1: α-Glucosidase Inhibitory Activity of this compound and Its Derivatives

| Compound | IC50 (µM) | Reference |

| This compound | 4.0 | [1] |

| Methyl dammarenoloate | 0.037 | [1] |

| Amide derivative 3 | 1.70 | [1] |

| Amide derivative 7 | 48.0 | [1] |

| Acarbose (standard) | ~1780 | [1] |

As evidenced in Table 1, simple modification of the carboxylic acid moiety of this compound can lead to a dramatic increase in potency. Notably, the methyl ester derivative, methyl dammarenoloate, is approximately 4800-fold more active than the standard drug, acarbose, highlighting the potential for structure-based drug design to optimize this activity.[1]

Antifungal Activity

The emergence of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. This compound derivatives have demonstrated potent activity against clinically relevant fungal pathogens.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| N-methylpiperazinyl amide of this compound | Cryptococcus neoformans var. Grubii | ≤ 0.25 | |

| Fluconazole (standard) | Cryptococcus neoformans var. Grubii | ~7.5 |

The N-methylpiperazinyl amide derivative of this compound exhibits remarkable antifungal activity against Cryptococcus neoformans, being approximately 30-fold more potent than the commonly used antifungal drug, fluconazole. This finding positions this compound as a promising scaffold for the development of new antifungal therapies.

Anti-Retroviral Activity

This compound has been identified as a potent inhibitor of retroviral replication, suggesting its potential in the development of novel treatments for HIV/AIDS.

Table 3: Anti-Retroviral Activity of this compound

| Compound | Virus | IC50 (µg/mL) | Cytotoxicity (CC50, µg/mL) | Reference |

| This compound | HIV-1 | 0.48 | > 10.69 | [2] |

| Methyldammarenolate | HIV-1 | Inactive | - | [2] |

| Nevirapine (NNRTI) | HIV-1 | - | - | [2] |

This compound potently inhibits HIV-1 infection with a favorable selectivity index.[2] Time-of-addition experiments suggest a mechanism of action similar to that of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] Interestingly, esterification of the carboxylic acid group, which was beneficial for α-glucosidase inhibitory activity, abolishes its anti-HIV-1 activity, indicating distinct structure-activity relationships for different biological targets.[2]

Cytotoxic Activity against Cancer Cell Lines

A growing body of evidence supports the potential of this compound and its derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Table 4: Cytotoxic Activity of this compound and Its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HL-60 | Leukemia | 13.5 | [3] |

| Methyl dammarenoloate | HL-60 | Leukemia | 10.8 | [3] |

| Methyl dammarenoloate | CRL1579 | Melanoma | 38.2 | [3] |

| Seco-dammarane triterpenoid (Cyclocariol B) | HCT-116 | Colon Tumor | 4.94 | |

| Seco-dammarane triterpenoid (Cyclocariol A) | HCT-116 | Colon Tumor | 6.53 | |

| Seco-dammarane triterpenoid (Cyclocariol H) | HCT-116 | Colon Tumor | 6.48 | |

| Seco-dammarane triterpenoid (Cyclocariol E) | HCT-116 | Colon Tumor | 8.24 |

These findings suggest that this compound and related seco-dammarane triterpenoids are promising scaffolds for the development of novel chemotherapeutic agents. The cytotoxic effects appear to be mediated, at least in part, through the induction of apoptosis.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the key biological activities of this compound.

α-Glucosidase Inhibitory Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Incubation: In a 96-well plate, add the test compound (this compound or its derivatives) at various concentrations, followed by the α-glucosidase solution. Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 20 minutes) at 37°C, stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Protocol for Cryptococcus neoformans:

-

Inoculum Preparation: Prepare a standardized inoculum of C. neoformans from a fresh culture in a suitable broth (e.g., RPMI-1640).

-

Drug Dilution: Prepare serial twofold dilutions of the test compound in 96-well microtiter plates containing the appropriate broth.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the growth in the drug-free control well. This can be assessed visually or by measuring the optical density.[4]

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the virus.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a template/primer (e.g., poly(A)·oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and the HIV-1 RT enzyme in a suitable buffer.

-

Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at 37°C.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter mat.

-

Quantification: Measure the amount of incorporated radiolabeled dNTP using a scintillation counter.

-

Calculation: The percentage of RT inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a drug candidate. The following diagrams illustrate a general workflow for natural product drug discovery and a key signaling pathway potentially modulated by dammarane triterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a secodammarane triterpenoid from Aglaia sp. shows potent anti-retroviral activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for Dammarenolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid, a tetracyclic triterpenoid belonging to the dammarane class, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antiviral and potential anticancer properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a comprehensive resource for researchers engaged in its study and a foundation for future drug development endeavors. This document summarizes key quantitative data, details experimental protocols for spectroscopic analysis, and visualizes relevant biological pathways and experimental workflows.

Chemical Structure

This compound is characterized by a dammarane skeleton with the IUPAC name (3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid. Its molecular formula is C₃₀H₅₀O₃, with a molecular weight of 458.7 g/mol .[1]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR spectra for this compound is not readily found in a single source, published literature on dammarane-type triterpenoids provides characteristic chemical shift ranges that are instrumental in its identification.[2] Studies on the synthesis and characterization of this compound derivatives confirm the use of ¹H and ¹³C NMR for structural verification, indicating the existence of this data within specific research.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of dammarane-type triterpenoids is typically characterized by signals in distinct regions:

-

δ 8.0-60.0 ppm: Methyl, methylene, methine, and quaternary carbons. Angular methyl groups are generally found in the δ 8-35 ppm range.[2]

-

δ 60.0-90.0 ppm: Oxygenated methine and quaternary carbons.[2]

-

δ 109.0-160.0 ppm: Olefinic carbons.[2]

-

δ 170.0-220.0 ppm: Carbonyl carbons.[2]

¹H NMR Spectroscopy: The ¹H NMR spectrum of dammarane-type triterpenoids typically shows:

-

δ 0.6-1.5 ppm: Multiple singlet signals corresponding to the numerous methyl groups characteristic of the triterpenoid skeleton.

-

δ 4.3-6.0 ppm: Signals for olefinic protons.[2]

-

δ 4.0-5.5 ppm: Proton signals of carbons attached to oxygen.[2]

A comprehensive table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from related dammarane triterpenoids, is provided below for reference.

| Atom | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170-185 | - |

| Olefinic Carbons | 110-150 | 4.5-5.5 |

| Hydroxyl-bearing Carbon | 70-80 | 3.0-4.0 |

| Quaternary Carbons | 30-55 | - |

| Methine Carbons | 40-60 | 1.0-2.5 |

| Methylene Carbons | 15-45 | 1.0-2.5 |

| Methyl Carbons | 15-30 | 0.7-1.3 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 458.7 g/mol ), both Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) methods have been utilized.[3][4]

Atmospheric Pressure Chemical Ionization (APCI-MS): This softer ionization technique often yields a prominent protonated molecule [M+H]⁺ or related adducts, confirming the molecular weight. In the negative ion mode, a deprotonated molecule [M-H]⁻ is typically observed.[4]

| Ionization Mode | Ion | m/z (expected) |

| APCI (Positive) | [M+H]⁺ | 459.4 |

| APCI (Negative) | [M-H]⁻ | 457.4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carboxylic acid, and olefinic groups. Analysis of dammar resin, which contains this compound, has shown a strong absorption band around 1713 cm⁻¹, attributed to the C=O stretching vibrations of aldehydes, ketones, and carboxylic acids.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (sp³ and sp²) | Stretching | 2850-3100 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Olefin) | Stretching | 1640-1680 |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized procedures for the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of particulate matter.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like triterpenoids.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay appropriate for the molecule.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

2D NMR: To aid in structural elucidation and complete assignment of signals, various 2D NMR experiments are highly recommended, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is essential for connecting different parts of the molecule.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the specific instrument and ionization technique.

-

For GC-MS analysis, derivatization may be necessary to increase volatility. A common method is silylation using reagents like BSTFA.

Data Acquisition:

-

LC-MS (APCI):

-

Inject the sample solution into a liquid chromatograph coupled to a mass spectrometer with an APCI source.

-

Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.

-

Acquire mass spectra in both positive and negative ion modes.

-

-

GC-MS (EI):

-

Inject the derivatized or underivatized sample into a gas chromatograph coupled to a mass spectrometer with an EI source.

-

Use an appropriate GC column and temperature program to separate the components.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).

-

Biological Activity and Signaling Pathway

This compound has been shown to possess potent anti-retroviral activity, particularly against HIV-1. Studies have indicated that its mechanism of action involves the arrest of the cell cycle at the S and G2/M phases. While the precise molecular targets and signaling cascade are still under investigation, a proposed pathway involves the modulation of key cell cycle regulatory proteins.

The transition between cell cycle phases is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The S phase is controlled by the Cyclin E/CDK2 and Cyclin A/CDK2 complexes, while the G2/M transition is governed by the Cyclin B/CDK1 complex. This compound may exert its effect by inhibiting the activity of these complexes or by upregulating the expression of CDK inhibitors (CKIs) such as p21 or p27, leading to a halt in cell cycle progression.

Conclusion